(3r,5r,7r)-N-(2-(呋喃-2-基)-2-甲氧基乙基)金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

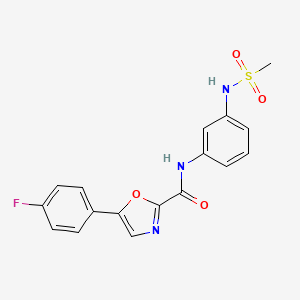

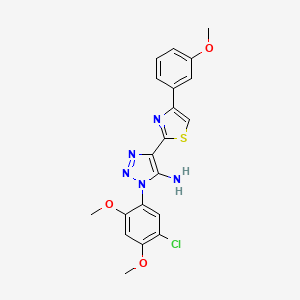

(3r,5r,7r)-N-(2-(furan-2-yl)-2-methoxyethyl)adamantane-1-carboxamide, also known as Memantine, is a drug that is primarily used for the treatment of Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the Food and Drug Administration (FDA) in 2003. Memantine is a unique drug that works differently from other Alzheimer's drugs by targeting a specific receptor in the brain.

科学研究应用

Metal Complexes and Coordination Chemistry

The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) forms complexes with metal ions (Cu(II), Co(II), Ni(II), and Zn(II)). These complexes exhibit interesting coordination chemistry, chelating to metal ions in a mononegative bidentate fashion. The ligand’s keto form interacts with metal ions via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Such complexes find applications in catalysis, materials science, and bioinorganic chemistry .

Biological Activities of Schiff Bases

Schiff bases, including those with furan derivatives, have been studied for their diverse biological activities. The presence of azomethine nitrogen (C=N) in Schiff bases allows them to interact with biomolecules like proteins and amino acids. These compounds have shown promise as antibacterial, antifungal, and diuretic agents. The furan Schiff base derivatives, in particular, exhibit enhanced biological activity due to their bidentate binding sites (azomethine-N and furanyl-O) .

Anti-Inflammatory Properties

Certain benzohydrazide derivatives, including those containing furan moieties, have demonstrated anti-inflammatory effects. These compounds may modulate inflammatory pathways and hold potential for therapeutic applications .

Synthetic Applications

Researchers have explored synthetic routes to prepare furan derivatives, including the compound . Lithium hydroxide-mediated hydrolysis and subsequent reactions have been employed to access structurally related compounds. These synthetic methods contribute to the availability of diverse furan-based molecules for further investigations .

属性

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-21-16(15-3-2-4-22-15)11-19-17(20)18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14,16H,5-11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHFKLBUBXZQIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2377343.png)

![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)

![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377346.png)

![2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2377348.png)

![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)

![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2377359.png)